N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to a morpholine ring and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline and morpholine intermediates. One common synthetic route includes:
Quinoline Intermediate Preparation: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Morpholine Intermediate Preparation: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia in the presence of a catalyst.
Coupling Reaction: The quinoline intermediate is then reacted with the morpholine intermediate under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated acetamide derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- N-(4-bromophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Uniqueness
N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-17-6-9-19(10-7-17)24-22(27)16-29-20-5-3-4-18-8-11-21(25-23(18)20)26-12-14-28-15-13-26/h3-11H,2,12-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMMBNJHKXWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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